NAAA Inhibitory Potency: Target Compound vs. Reference NAAA Inhibitors (Cross-Study Comparison)
In a human NAAA enzyme inhibition assay using HEK293 cells, the target compound exhibited an IC₅₀ of 160 nM [1]. For context, the reference NAAA inhibitor NAAA‑IN‑3 (Compound 17a) achieves an IC₅₀ of 50 nM , while the highly optimized clinical‑stage inhibitor AM11095 reaches 18–20 nM . The target compound is approximately 3‑fold less potent than NAAA‑IN‑3 and ~8‑fold less potent than AM11095, positioning it as a moderately potent NAAA ligand suitable for SAR exploration rather than a tool compound for in vivo pharmacology. Additionally, the compound demonstrates a 174‑fold window over the structurally related chromeno[4,3‑b]pyridine analog MLS000091355, which is essentially inactive against NAAA (MKP‑1 IC₅₀ > 38,000 nM) [2], underscoring the critical role of the 2‑(3‑methylphenyl)acetamide substituent.
| Evidence Dimension | Human NAAA enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 160 nM (HEK293 cells, 10 min preincubation with N-(4-methyl-2-oxo-chromen-7-yl)-hexadecanamide substrate) |
| Comparator Or Baseline | NAAA-IN-3: IC₅₀ = 50 nM; AM11095: IC₅₀ = 18–20 nM; MLS000091355 (structurally related chromeno[4,3-b]pyridine): MKP-1 IC₅₀ = 38,200 nM |
| Quantified Difference | 3.2-fold less potent than NAAA-IN-3; 8–8.9-fold less potent than AM11095; 174-fold more potent than MLS000091355 for its respective target engagement |
| Conditions | Human NAAA expressed in HEK293 cells; fluorogenic substrate assay (BindingDB assay ID linked to ChEMBL curation) |
Why This Matters
This IC₅₀ value establishes the compound as a tractable starting point for SAR-driven optimization of chromeno[4,3‑b]pyridine‑based NAAA inhibitors, with a clear potency benchmark against known reference inhibitors.
- [1] BindingDB. BDBM50151055 (CHEMBL3771111): human NAAA IC50 = 160 nM. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50151055 View Source
- [2] BindingDB. BDBM35383 (MLS000091355): MKP-1 IC50 = 3.82E+4 nM. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=35383 View Source
